molecular formula C19H15N3O B11084537 2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4(3H)-one

2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4(3H)-one

Cat. No.: B11084537
M. Wt: 301.3 g/mol
InChI Key: ZHIDKAJXDWMSEO-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of an indole moiety and a quinazolinone core, which are connected via an ethenyl linkage. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4(3H)-one typically involves the condensation of indole-3-carbaldehyde with 2-methylquinazolin-4(3H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the ethenyl linkage between the indole and quinazolinone moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized quinazolinone derivatives.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of fluorescent sensors and other analytical tools.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4(3H)-one is unique due to its specific combination of an indole moiety and a quinazolinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific studies.

Properties

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-methylquinazolin-4-one

InChI

InChI=1S/C19H15N3O/c1-22-18(21-17-9-5-3-7-15(17)19(22)23)11-10-13-12-20-16-8-4-2-6-14(13)16/h2-12,20H,1H3/b11-10+

InChI Key

ZHIDKAJXDWMSEO-ZHACJKMWSA-N

Isomeric SMILES

CN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CNC4=CC=CC=C43

Canonical SMILES

CN1C(=NC2=CC=CC=C2C1=O)C=CC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.